3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with the molecular formula C16H20N2O4. This compound is characterized by the presence of a carboxy-azetidinyl group attached to a pyrrolidine ring, which is further esterified with benzyl alcohol. It is a derivative of pyrrolidine and azetidine, both of which are significant in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of strong bases or acids to facilitate ring closure.
Attachment to Pyrrolidine: The azetidine ring is then attached to a pyrrolidine derivative through nucleophilic substitution or addition reactions. This step may require the use of catalysts or specific reaction conditions to ensure high yield and purity.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) or other coupling agents to promote ester bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Receptor Interaction: Modulating receptor activity to influence cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Carboxy-azetidin-1-YL)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl ester group, for example, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Biological Activity
3-(3-Carboxy-azetidin-1-YL)-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound notable for its unique structure, which includes both azetidine and pyrrolidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections will explore its synthesis, biological interactions, and relevant case studies.
Structural Overview
The molecular formula of this compound is C₁₃H₁₅N₃O₄, and it features a carboxylic acid functional group attached to both the azetidine and pyrrolidine components, as well as a benzyl ester moiety. This configuration is significant for its biological activity, as the presence of these functional groups can influence the compound's interaction with biological targets.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Azetidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Pyrrolidine Integration : The pyrrolidine component is introduced via nucleophilic substitution or other coupling reactions.
- Estherification : The final step usually involves the formation of the benzyl ester, which enhances solubility and bioavailability.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit bacterial growth, suggesting potential as an antibiotic agent.
- Antitumor Activity : Preliminary assays indicate that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in oncology.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below are key findings:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure | Unique Features |
---|---|---|
3-Amino-pyrrolidine-1-carboxylic acid | Structure | Contains an amino group instead of a carboxy group; enhanced solubility. |
3-Carboxymethoxy-pyrrolidine | Structure | Has a methoxy group; different pharmacokinetics. |
1-Benzylazetidine-3-carboxylic acid | Structure | Lacks the pyrrolidine structure; focused on neurological applications. |
This comparative analysis highlights how the combination of both azetidine and pyrrolidine structures in this compound may lead to distinct biological activities not found in other derivatives.
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4/c19-15(20)13-8-18(9-13)14-6-7-17(10-14)16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,19,20) |
InChI Key |
UEPJDSRHZNTKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2CC(C2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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